Zenvia

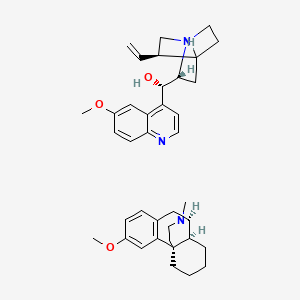

Description

Properties

CAS No. |

634202-74-7 |

|---|---|

Molecular Formula |

C38H49N3O3 |

Molecular Weight |

595.8 g/mol |

IUPAC Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C20H24N2O2.C18H25NO/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;6-7,12,15,17H,3-5,8-11H2,1-2H3/t13-,14?,19+,20-;15-,17+,18+/m01/s1 |

InChI Key |

UZBODILCSLUHQR-JLMRSGIVSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Synonyms |

AVP-923 dextromethorphan - quinidine combination quinidine - dextromethorphan combination Zenvia |

Origin of Product |

United States |

Foundational & Exploratory

[Compound X] synthesis pathway and chemical properties

Please specify the name of "Compound X" you are interested in. The following is a template demonstrating how the in-depth technical guide will be structured once you provide a specific compound.

Introduction

This document provides a comprehensive overview of the synthesis pathway and chemical properties of [Specify Compound Name]. The information is intended for researchers, scientists, and drug development professionals.

Chemical Properties

A summary of the key chemical and physical properties of [Specify Compound Name] is presented in the table below.

| Property | Value |

| IUPAC Name | To be populated |

| Molecular Formula | To be populated |

| Molecular Weight | To be populated g/mol |

| Appearance | To be populated |

| Melting Point | To be populated °C |

| Boiling Point | To be populated °C |

| Solubility in Water | To be populated mg/mL at X °C |

| pKa | To be populated |

| LogP | To be populated |

Synthesis Pathway

The following diagram illustrates a common synthetic route for [Specify Compound Name].

Experimental Protocols

4.1. Synthesis of [Specify Compound Name]

-

Materials: Starting Material 1, Starting Material 2, Reagent A, Solvent B, Reagent C, Catalyst D.

-

Procedure:

-

Detailed step-by-step instructions for the synthesis will be provided here.

-

...

-

...

-

-

Purification: Details of the purification method (e.g., recrystallization, chromatography) will be provided here.

-

Characterization: Details of the characterization methods (e.g., NMR, IR, Mass Spectrometry) will be provided here.

Mechanism of Action (If Applicable)

The signaling pathway through which [Specify Compound Name] exerts its biological effects is depicted below.

To proceed, please provide the specific name of the compound you wish to be researched.

Technical Guide: Biological Activity of Paclitaxel (as Compound X) in Cellular Models

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a highly effective antineoplastic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its primary mechanism of action involves the disruption of normal microtubule dynamics, which are critical for cell division and other essential cellular functions.[2][3] This guide provides an in-depth overview of the biological activity of Paclitaxel in cellular models, focusing on its mechanism of action, quantitative cytotoxicity data, key signaling pathways, and standard experimental protocols.

Core Mechanism of Action

Paclitaxel's cytotoxic effect stems from its ability to bind to the β-tubulin subunit of microtubules.[3] Unlike other microtubule-targeting agents that cause disassembly (e.g., vinca alkaloids), Paclitaxel stabilizes the microtubule polymer, protecting it from disassembly.[2][4] This action disrupts the delicate equilibrium of microtubule assembly and disassembly, a process essential for the formation and function of the mitotic spindle during cell division.[1]

The consequences of this stabilization are twofold:

-

Mitotic Arrest: The formation of overly stable, non-functional microtubule bundles interferes with the mitotic spindle, preventing the proper segregation of chromosomes.[3] This activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.[1][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers cellular signaling pathways that culminate in programmed cell death, or apoptosis.[1][3] This is the primary mechanism through which Paclitaxel kills rapidly dividing cancer cells.[5] Additionally, Paclitaxel has been shown to directly interact with and inhibit the anti-apoptotic protein Bcl-2, further promoting cell death.[2]

Quantitative Biological Activity: Cytotoxicity

The cytotoxic potential of Paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 is highly dependent on the cell line and the duration of drug exposure, with longer exposure times generally resulting in increased cytotoxicity.[6][7]

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |

| MCF-7 | Breast | 72 | 3,500 | [8] |

| MDA-MB-231 | Breast (Triple Negative) | 72 | 300 | [8] |

| SK-BR-3 | Breast (HER2+) | 72 | 4,000 | [8] |

| T-47D | Breast (Luminal A) | 72 | ~4-8* | [9] |

| Various NSCLC | Non-Small Cell Lung | 120 | 27 | [7] |

| Various SCLC | Small Cell Lung | 120 | 380 | [7] |

| HeLa | Cervical | 24 | ~2.5-7.5 | [6] |

| Value estimated from graphical data in the cited source. |

Key Signaling Pathways & Experimental Workflows

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel treatment initiates a signaling cascade that leads to apoptosis, primarily as a consequence of mitotic arrest. The diagram below illustrates this core pathway.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical experimental workflow for assessing the cytotoxic effects of a compound like Paclitaxel on a cancer cell line.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The intensity of the resulting color, once solubilized, is directly proportional to the number of living cells.[11]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

Paclitaxel stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS).[11]

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[13]

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[10]

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated wells (vehicle control) and background wells (medium only).

-

Exposure Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[10][14] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to reduce background noise.[11]

-

Data Analysis:

-

Subtract the average absorbance of the background (medium-only) wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

-

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. broadpharm.com [broadpharm.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Acetylsalicylic Acid (Aspirin)

This technical guide provides a comprehensive overview of the solubility and stability of Acetylsalicylic Acid (Aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). The data and protocols herein are compiled to support research, formulation development, and analytical studies.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation design. Acetylsalicylic Acid is a weak acid (pKa ≈ 3.5) and its solubility is dependent on the solvent, temperature, and pH.

Quantitative Solubility Data

The following table summarizes the solubility of Acetylsalicylic Acid in various common solvents.

| Solvent | Temperature | Solubility | Reference |

| Water | 25 °C | ~3 mg/mL | [1] |

| Water | 37 °C | ~10 mg/mL | [1] |

| Ethanol (95%) | Room Temp. | Freely soluble | [2] |

| Ethanol | Room Temp. | ~50 mg/mL | [1] |

| Ethanol | Room Temp. | ~80 mg/mL | [3][4] |

| Acetone | Room Temp. | Freely soluble | [2] |

| Diethyl Ether | Room Temp. | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Room Temp. | ~41 mg/mL | [3][4] |

| Dimethyl Formamide | Room Temp. | ~30 mg/mL | [3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Room Temp. | ~2.7 mg/mL | [3][4] |

| Acetonitrile | Not Specified | Stable solvent | [5] |

| 1,4-Dioxane | Not Specified | Stable solvent | [5] |

Note: Solubility values can vary based on the exact experimental conditions, such as the purity of the compound and solvent, and the method of determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the maximum concentration of Acetylsalicylic Acid that can be dissolved in a specific solvent at a controlled temperature.

Materials:

-

Acetylsalicylic Acid (crystalline solid)

-

Solvent of interest (e.g., Phosphate Buffer pH 7.4)

-

Shaking incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Acetylsalicylic Acid to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of dissolved Acetylsalicylic Acid using a validated HPLC-UV method.

-

Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Acetylsalicylic Acid is susceptible to degradation, primarily through hydrolysis. The stability is significantly influenced by pH, temperature, and the solvent system.

Primary Degradation Pathway

The main degradation route for Acetylsalicylic Acid is the hydrolysis of its ester linkage, which yields Salicylic Acid and Acetic Acid.[8][9] This reaction is catalyzed by acids, bases, and moisture.[8][10]

Caption: Primary hydrolysis degradation pathway of Acetylsalicylic Acid.

Factors Influencing Stability

-

pH: Acetylsalicylic Acid is most stable in moderately acidic conditions (around pH 2-3).[1][8] The rate of hydrolysis increases significantly in neutral and alkaline (pH > 7.4) environments.[8]

-

Temperature: Higher temperatures dramatically accelerate the rate of hydrolysis. The degradation rate can increase more than fivefold when the temperature is raised from 22.5°C to 37°C.[8][11]

-

Solvents:

-

Aqueous Solutions: Hydrolysis is prominent in aqueous media.[12]

-

Alcohols (Methanol, Ethanol): These are considered very unstable media for Acetylsalicylic Acid, with significant degradation observed in a matter of hours.[5]

-

Stable Organic Solvents: Acetonitrile and 1,4-dioxane have been shown to be the most stable solvents.[5] A mixture of acetonitrile with 1% formic acid is often used as a diluent for analysis to minimize degradation.[13]

-

Quantitative Stability Data

The stability of Acetylsalicylic Acid is often reported as a half-life (t½), which is the time required for 50% of the initial concentration to degrade.

| Medium | Condition | Half-life (t½) | Reference |

| Phosphate Buffer (0.1 M, pH 7.4) | Not Specified | 537.21 hours | [12] |

| Boric Acid Buffer (pH 10.4) | Not Specified | 256.67 hours | [12] |

| Glycerol/Water System | Not Specified | 155.31 hours | [12] |

| Rat Blood | 37 °C | ~13 minutes | [11] |

Experimental Protocol: Stability-Indicating HPLC Method (Forced Degradation Study)

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. It accurately measures the active ingredient concentration without interference from degradation products.[14]

Objective: To assess the stability of Acetylsalicylic Acid under various stress conditions and to validate an HPLC method for separating the parent drug from its degradation products.

Materials:

-

Acetylsalicylic Acid

-

HPLC system with a C18 column and UV detector

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Water bath, UV chamber, oven

-

Mobile phase (e.g., Acetonitrile:Methanol:Water with o-phosphoric acid)[14]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Acetylsalicylic Acid in a stable solvent like acetonitrile.

-

Forced Degradation Conditions: Expose the stock solution to the following stress conditions as recommended by ICH guidelines:[15]

-

Acid Hydrolysis: Add 0.1N HCl and reflux the solution (e.g., at 60°C for 6 hours).[16] Neutralize before analysis.

-

Alkaline Hydrolysis: Add 0.1N NaOH and reflux the solution (e.g., at 60°C for 6 hours).[16] Neutralize before analysis.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 70°C).

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

-

-

HPLC Analysis:

-

Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The method is considered "stability-indicating" if the degradation products are well-resolved from the Acetylsalicylic Acid peak.[17]

-

-

Quantification: Calculate the percentage of degradation by comparing the peak area of Acetylsalicylic Acid in the stressed sample to that in the unstressed control.

Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: General workflow for equilibrium solubility determination.

Experimental Workflow for Stability Analysis

Caption: Workflow for a forced degradation stability study.

References

- 1. 乙酰水杨酸 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. benchchem.com [benchchem.com]

- 9. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. jpionline.org [jpionline.org]

- 17. researchgate.net [researchgate.net]

An In-depth Guide to the In Vitro and In Vivo Effects of Osimertinib

An Overview of a Third-Generation EGFR Inhibitor in Non-Small Cell Lung Cancer

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1][2] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] This guide provides a detailed examination of the in vitro and in vivo effects of osimertinib, presenting key data, experimental protocols, and the underlying signaling pathways.

In Vitro Effects of Osimertinib

The in vitro activity of osimertinib demonstrates its potency and selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for its favorable clinical safety profile.

Mechanism of Action and Signaling Pathway

Osimertinib functions as an irreversible inhibitor by covalently binding to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[4][5] This action effectively blocks the downstream signaling pathways that are critical for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4] The inhibition of these pathways ultimately leads to the suppression of tumor cell growth and the induction of apoptosis. While osimertinib can transiently suppress MEK/ERK signaling, it demonstrates a more sustained inhibition of Akt.[6]

EGFR signaling pathway and the inhibitory action of Osimertinib.

Potency Against EGFR Mutants

Osimertinib exhibits high potency against various EGFR mutant cell lines, as demonstrated by its low half-maximal inhibitory concentration (IC50) values. This potency is maintained in cell lines harboring the T790M resistance mutation.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |

| PC9 | exon 19 deletion | 8 - 17 |

| H1975 | L858R/T790M | 5 - 11 |

| Calu3 | Wild-Type | 650 |

| H2073 | Wild-Type | 461 |

Data compiled from multiple sources.[7]

In Vivo Efficacy of Osimertinib

The potent in vitro activity of osimertinib translates to significant anti-tumor efficacy in preclinical in vivo models, including patient-derived xenografts (PDXs).

Tumor Growth Inhibition in Xenograft Models

In mouse xenograft models using NSCLC cell lines with EGFR mutations, daily oral administration of osimertinib leads to profound and sustained tumor regression.[7] Studies have shown that osimertinib can induce complete and durable responses in these models, with good tolerability and minimal impact on animal body weight.[5] For example, in xenograft models of EGFR Exon 20 insertions, osimertinib at a dose of 25mg/kg/day demonstrated significant tumor growth inhibition.[8]

| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition |

| H2073 (SVD) | Exon 20 Insertion | Osimertinib (25 mg/kg/day) | High |

| H2073 (ASV) | Exon 20 Insertion | Osimertinib (25 mg/kg/day) | High |

| LG1423 (PDX) | Exon 20 Insertion | Osimertinib (25 mg/kg/day) | Superior to earlier TKIs |

| PC9 | exon 19 deletion | Osimertinib (5 mg/kg/day) | Total Regression |

| H1975 | L858R/T790M | Osimertinib | Significant Shrinkage |

Data compiled from multiple sources.[7][8]

Workflow for in vivo xenograft studies of Osimertinib.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's effects. Below are protocols for key in vitro and in vivo experiments.

In Vitro: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate NSCLC cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of osimertinib concentrations and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9][10][11]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] The absorbance is proportional to the number of viable cells.

In Vitro: Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of proteins in a signaling pathway.

-

Cell Lysis: Treat cells with osimertinib, then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with a solution like bovine serum albumin (BSA) to prevent non-specific antibody binding.[12]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection using an enhanced chemiluminescence (ECL) substrate.[12]

In Vivo: Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Preparation: Harvest cultured NSCLC cells and resuspend them in a suitable medium, often mixed with Matrigel.[14]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[14][15]

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer osimertinib or a vehicle control orally on a daily schedule.[16][17]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[14][16]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Translational relationship from in vitro activity to in vivo efficacy.

References

- 1. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. dovepress.com [dovepress.com]

- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEK or ERK inhibition effectively abrogates emergence of acquired osimertinib resistance in the treatment of EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Therapeutic Targets of Aspirin (Acetylsalicylic Acid)

An in-depth technical guide on the potential therapeutic targets of a specific "Compound X" cannot be generated without a precise chemical or drug name. The scientific data, including therapeutic targets, quantitative data, and experimental protocols, are highly specific to the molecular structure and biological activity of a particular compound.

To demonstrate the requested format and content, this guide will use Aspirin (Acetylsalicylic Acid) as a well-documented example. All data and methodologies provided below are for Aspirin and serve as a template for what could be generated for a specified "Compound X".

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aspirin, or acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with a long history of use for its analgesic, antipyretic, and anti-inflammatory effects. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. This guide details the core therapeutic targets of Aspirin, presents quantitative data on its activity, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

Aspirin exerts its primary therapeutic effects by acetylating a serine residue in the active site of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This leads to the irreversible inhibition of their cyclooxygenase activity.

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and facilitating platelet aggregation. Inhibition of COX-1 is responsible for both the anti-platelet effects of low-dose aspirin and some of its gastrointestinal side effects.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation. Its inhibition is primarily responsible for the anti-inflammatory and analgesic effects of aspirin.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of Aspirin against its primary targets is crucial for understanding its therapeutic window and potential side effects. The data below summarizes the half-maximal inhibitory concentration (IC50) values for Aspirin against human COX-1 and COX-2.

| Target Enzyme | Inhibitor | IC50 Value (μM) | Assay Condition |

| Cyclooxygenase-1 (human) | Aspirin | 166 | In vitro enzyme activity assay |

| Cyclooxygenase-2 (human) | Aspirin | > 660 | In vitro enzyme activity assay |

Data is representative and may vary based on specific experimental conditions.

Signaling Pathway: Prostaglandin Biosynthesis

Aspirin blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxane.

Experimental Protocols

This protocol outlines a common method to determine the IC50 value of a compound against COX enzymes.

Objective: To quantify the inhibitory effect of Aspirin on the peroxidase activity of purified human recombinant COX-1 and COX-2.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound (Aspirin) dissolved in DMSO

-

96-well microplate

-

Microplate reader (absorbance at 590 nm)

Methodology:

-

Enzyme Preparation: Prepare a solution of the COX enzyme (either COX-1 or COX-2) with heme in the assay buffer.

-

Compound Incubation: Add varying concentrations of Aspirin (or vehicle control) to the wells of a 96-well plate.

-

Enzyme Addition: Add the prepared enzyme solution to each well and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the colorimetric probe TMPD. The peroxidase activity of COX will oxidize TMPD, causing a color change.

-

Measurement: Immediately measure the change in absorbance at 590 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each Aspirin concentration. Plot the percentage of inhibition against the logarithm of the Aspirin concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow for the COX inhibition assay.

Conclusion

Aspirin's primary therapeutic targets are the COX-1 and COX-2 enzymes. Its irreversible inhibition of these enzymes blocks the synthesis of prostaglandins and thromboxanes, accounting for its anti-inflammatory, analgesic, and anti-platelet effects. The methodologies and pathways described herein provide a foundational understanding for researchers investigating NSAIDs or related inflammatory pathways. For any specific "[Compound X]," a similar systematic approach would be necessary to elucidate its therapeutic targets and mechanism of action.

An In-depth Technical Guide on Neratinib and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neratinib, marketed as Nerlynx®, is an oral, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that potently targets Human Epidermal Growth Factor Receptor 1 (HER1/EGFR), HER2, and HER4.[1][2][3][4][5] It was developed to address the need for more effective therapies for HER2-positive breast cancer, a subtype characterized by the overexpression of the HER2 protein, which is observed in approximately 15-20% of breast cancers and is associated with aggressive disease and poor prognosis.[1][2] Neratinib's mechanism of action involves covalent binding to a cysteine residue in the ATP-binding pocket of the HER receptors, leading to irreversible inhibition of their kinase activity.[4][6] This action blocks downstream signaling pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[6][7]

This technical guide provides a comprehensive review of the literature on neratinib and its analogs, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and workflows.

Quantitative Data Summary

The potency and efficacy of neratinib and its analogs are quantified through various metrics, including IC50 values against different cell lines and clinical trial outcomes.

Preclinical Activity

Neratinib has demonstrated potent activity against HER2-overexpressing and EGFR-dependent tumor cell lines. Its irreversible binding contributes to a more sustained inhibition compared to reversible inhibitors like lapatinib.[8]

Table 1: In Vitro Inhibitory Activity of Neratinib

| Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |

|---|---|---|---|---|

| HER1 (EGFR) | 92 | N/A | Enzyme Assay | [4] |

| HER2 | 59 | N/A | Enzyme Assay | [4] |

| HER1 (EGFR) | 5.6 ± 3.9 | N/A | Enzyme Assay | [6] |

| HER2 | 8.1 ± 2.3 | N/A | Enzyme Assay | [6] |

| SK-Br-3 (HER2+) | 3.2 | SK-Br-3 | Cell-based | [9] |

| BT474 (HER2+) | 2.1 | BT474 | Cell-based | [9] |

| HCC1954 (HER2+) | 10.3 | HCC1954 | Cell-based | [9] |

| MDA-MB-453 (HER2+) | 4.8 | MDA-MB-453 | Cell-based |[10] |

Note: IC50 values can vary significantly between studies due to different assay conditions and methodologies.[4][8]

Clinical Efficacy

Clinical trials have established the efficacy of neratinib in the treatment of early-stage and metastatic HER2-positive breast cancer.

Table 2: Key Clinical Trial Data for Neratinib

| Trial Name | Setting | Treatment Arm | Comparator | Primary Endpoint | Result | Reference |

|---|---|---|---|---|---|---|

| ExteNET | Extended Adjuvant (Early-Stage) | Neratinib (240 mg/day for 1 year) | Placebo | Invasive Disease-Free Survival (iDFS) | 2-year iDFS: 94.2% vs 91.9% (HR 0.66, p=0.008) | [11][12] |

| 5-year iDFS | 5-year iDFS: 90.2% vs 87.7% (HR 0.73, p=0.008) | [11] | ||||

| NALA | Metastatic (≥2 prior HER2-directed regimens) | Neratinib + Capecitabine | Lapatinib + Capecitabine | Progression-Free Survival (PFS) | Median PFS: 8.8 vs 6.6 months (HR 0.76, p=0.0059) | [13] |

| SUMMIT | HER2-mutant Breast Cancer | Neratinib | N/A | Objective Response Rate (ORR) | 33% ORR at 8 weeks |[1] |

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of neratinib and other tyrosine kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[14][15]

Objective: To quantify the IC50 value of neratinib against HER2 kinase.

Materials:

-

Recombinant human HER2 kinase

-

Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)[16]

-

ATP (Adenosine 5'-triphosphate)[14]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35[14]

-

Neratinib (or analog) stock solution in DMSO

-

96-well plates[14]

-

Detection system: Can be radioactive (γ-32P-ATP) or non-radioactive (e.g., fluorescence polarization, TR-FRET, or antibody-based detection of phosphorylated substrate).[15][16][17]

-

Stop Solution (e.g., 100 mM EDTA)[14]

Procedure (Non-Radioactive, Endpoint Assay):

-

Compound Preparation: Prepare a serial dilution of neratinib in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, HER2 kinase, and the kinase substrate.

-

Inhibitor Addition: Add the diluted neratinib or DMSO (vehicle control) to the appropriate wells.

-

Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.[16]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the Stop Solution (EDTA), which chelates the Mg2+ ions required for kinase activity.[16]

-

Detection: Add detection reagents (e.g., a phosphotyrosine-specific antibody conjugated to a fluorescent probe).[14] Incubate to allow for binding.

-

Measurement: Read the signal (e.g., fluorescence polarization) using a compatible plate reader.

-

Data Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a compound like neratinib.[18][19]

Objective: To determine the effect of neratinib on the viability of HER2-positive breast cancer cells (e.g., SK-Br-3).

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[20][21][22] The amount of formazan is directly proportional to the number of living cells.[22]

Materials:

-

HER2-positive cell line (e.g., SK-Br-3)

-

Complete cell culture medium

-

Neratinib stock solution in DMSO

-

96-well cell culture plates

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the SK-Br-3 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of neratinib in culture medium. Remove the old medium from the cells and add 100 µL of the neratinib-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[18]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[21]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[18][21] A reference wavelength of >650 nm can be used to subtract background noise.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathways and Workflows

Visual diagrams are essential for understanding the complex mechanisms of action and experimental processes related to neratinib.

Neratinib Mechanism of Action in HER2 Signaling

Neratinib irreversibly inhibits HER2, HER1, and HER4, blocking downstream signaling through the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival.[3][6][7]

Caption: Neratinib's inhibition of the HER2 signaling cascade.

Experimental Workflow for Screening Neratinib Analogs

A typical workflow for identifying and characterizing new neratinib analogs involves a multi-step process from initial screening to in-depth cellular analysis.

Caption: High-throughput screening workflow for neratinib analogs.

Mechanisms of Acquired Neratinib Resistance

Resistance to neratinib can develop through various mechanisms, including secondary mutations in HER2 or the activation of bypass signaling pathways.[23][24][25]

Caption: Key mechanisms leading to acquired resistance to neratinib.

Analogs of Neratinib

The development of neratinib analogs aims to improve efficacy, selectivity, or pharmacokinetic properties, or to overcome resistance. While specific, named analogs in late-stage development are not extensively detailed in the public literature, the core structure of neratinib, a 4-anilinoquinoline-3-carbonitrile, serves as a scaffold for modification.

Key areas for analog development include:

-

Modifications to the Quinoline Core: Altering substituents at the 6- and 7-positions (e.g., the 7-ethoxy group) to modulate solubility and cell permeability.

-

Changes to the Aniline Ring: Substituting the chloro and pyridinylmethoxy groups to alter binding affinity and selectivity across the HER family.

-

Alterations of the Michael Acceptor: Modifying the acrylamide group, which is responsible for the irreversible covalent bond, could change the reactivity and potential for off-target effects. Research into reversible or alternative irreversible warheads is a common strategy.

Studies on related irreversible TKIs like afatinib and dacomitinib provide insights into potential analog strategies. For instance, modifying the lipophilic moieties on the aniline ring was a key strategy in improving HER2 activity when developing neratinib from its predecessor compounds.[4] The synthesis of novel analogs often employs multi-step organic chemistry routes, with key reactions like the Wittig-Horner reaction being used to construct side chains.[26]

Conclusion

Neratinib is a potent, irreversible pan-HER inhibitor with established clinical efficacy in HER2-positive breast cancer. Its mechanism of action, centered on the covalent inhibition of HER family kinases, provides a durable suppression of oncogenic signaling. The quantitative data from preclinical and clinical studies underscore its therapeutic value. The provided experimental protocols offer a standardized framework for the evaluation of neratinib and its future analogs. Understanding the pathways of action and mechanisms of resistance, as visualized in the provided diagrams, is critical for the rational design of next-generation inhibitors and combination therapies to further improve patient outcomes in HER2-driven malignancies.

References

- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neratinib for Extended Adjuvant Treatment of Early-Stage HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]

- 13. nerlynxhcp.com [nerlynxhcp.com]

- 14. benchchem.com [benchchem.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of a Stock Solution of [Compound X] for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The preparation of accurate and stable stock solutions is a critical first step in many cell-based assays. The concentration and purity of the stock solution directly impact the reproducibility and reliability of experimental results.[1][2] This document provides a general protocol for the preparation, storage, and quality control of a stock solution for a hypothetical compound, "[Compound X]," intended for use in cell culture applications. The principles and methods described herein can be adapted for a wide range of small molecules.

It is crucial to note that the optimal conditions for dissolving, storing, and using any specific compound may vary. Therefore, it is highly recommended to consult the manufacturer's datasheet or relevant literature for compound-specific information.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of a [Compound X] stock solution. These are general recommendations and may need to be optimized for your specific compound and cell line.

| Parameter | Recommended Value/Range | Notes |

| Solvent | Dimethyl sulfoxide (DMSO) | High-purity, cell culture grade DMSO is recommended.[3][4] Other solvents like ethanol or methanol may be used depending on the compound's solubility.[3][5] |

| Stock Concentration | 10-100 mM | A high concentration allows for small volumes to be added to the cell culture medium, minimizing solvent effects.[3][6] |

| Final Solvent Concentration in Culture | < 0.1% (v/v) | High concentrations of solvents like DMSO can be toxic to cells.[3][7] A solvent tolerance study for your specific cell line is advisable.[3] |

| Storage Temperature | -20°C or -80°C | Aliquoting the stock solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[4][6][8] |

| Storage Duration | Up to 3 months at -20°C | Stability can vary; it's best to prepare fresh stock solutions regularly. For longer-term storage, -80°C is preferable.[4] |

| Sterile Filtration | 0.22 µm syringe filter | Essential for removing potential microbial contaminants from the stock solution.[9][10][11] |

Experimental Protocols

Protocol 1: Preparation of [Compound X] Stock Solution (10 mM)

Materials:

-

[Compound X] powder

-

High-purity, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

Procedure:

-

Determine the required mass of [Compound X]:

-

Calculate the mass of [Compound X] needed to prepare the desired volume of a 10 mM stock solution using the following formula:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol :

-

Mass (g) = 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg

-

-

-

Weighing [Compound X]:

-

Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the calculated amount of [Compound X] powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or cryovial.

-

-

Dissolving [Compound X]:

-

Add the appropriate volume of sterile DMSO to the tube containing the [Compound X] powder.

-

Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution for some compounds, but be cautious as heat can degrade sensitive compounds.

-

-

Sterile Filtration:

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles that can degrade the compound.[6][8]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.[4][6][13]

-

Protocol 2: Quality Control of the Stock Solution

A. Visual Inspection:

-

Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.

B. Sterility Testing:

-

To ensure the stock solution is free from microbial contamination, a small volume of the stock can be added to a sterile liquid culture medium (e.g., Tryptic Soy Broth) and incubated at 37°C for 24-48 hours.[14]

-

Observe the medium for any signs of turbidity, which would indicate contamination.[15]

C. Functional Assay:

-

The most reliable quality control is to test the activity of the stock solution in a well-established functional assay with a known positive control. This will confirm the biological activity of the compound.

Visualizations

Caption: Workflow for preparing a sterile stock solution of Compound X.

Caption: Example of a signaling pathway inhibited by Compound X.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cellculturecompany.com [cellculturecompany.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Solvents Resource Center | Fisher Scientific [fishersci.com]

- 6. phytotechlab.com [phytotechlab.com]

- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. gmpplastic.com [gmpplastic.com]

- 10. criticalprocess.com [criticalprocess.com]

- 11. youtube.com [youtube.com]

- 12. Sterile Cell Culture Preparation | Sartorius [sartorius.com]

- 13. rapidmicrobiology.com [rapidmicrobiology.com]

- 14. absbio.com [absbio.com]

- 15. Cell culture and maintenance protocol | Abcam [abcam.com]

Application Notes & Protocols: NeuroStat Administration in MPTP-induced Parkinson's Disease Mouse Model

For Research Use Only.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1][2] The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models that replicate many of the pathological and behavioral hallmarks of PD.[3][4][5] MPTP is metabolized to the toxic ion MPP+, which is selectively taken up by dopaminergic neurons and induces cell death by inhibiting mitochondrial function and increasing oxidative stress.[5][6]

NeuroStat is a novel neuroprotective compound designed to mitigate the neurodegenerative processes observed in Parkinson's disease. These application notes provide detailed protocols for administering NeuroStat in an MPTP-induced mouse model of PD, assessing its efficacy through behavioral and neurochemical analyses, and quantifying its protective effects on dopaminergic neurons.

Mechanism of Action

NeuroStat is hypothesized to exert its neuroprotective effects through a multi-target mechanism. It is designed to scavenge reactive oxygen species (ROS), inhibit pro-inflammatory cytokine release, and modulate apoptotic signaling pathways within dopaminergic neurons. By intervening at these key points in the neurodegenerative cascade initiated by MPP+, NeuroStat aims to preserve neuronal function and survival.

Experimental Design and Workflow

A typical study to evaluate the efficacy of NeuroStat involves several key stages, from animal acclimatization to terminal tissue analysis. The workflow ensures robust and reproducible data collection.

Protocols

NeuroStat Preparation and Administration

This protocol details the preparation of NeuroStat for oral gavage administration.

-

Reagents & Materials:

-

NeuroStat powder

-

Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

-

Weighing scale

-

Spatula

-

Conical tube (15 mL)

-

Vortex mixer

-

Animal feeding needles (20-gauge, 1.5 inch, curved)

-

1 mL syringes

-

-

Procedure:

-

Calculate the required amount of NeuroStat based on the desired dose (e.g., 10 mg/kg) and the number of animals. For a 25g mouse, this equals 0.25 mg.

-

Weigh the NeuroStat powder and place it in a 15 mL conical tube.

-

Add the appropriate volume of vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose administered at 10 mL/kg volume).

-

Vortex vigorously for 2-3 minutes until a homogenous suspension is formed. Prepare fresh daily.

-

Administer the suspension via oral gavage once daily. The control group should receive an equivalent volume of the vehicle.

-

MPTP-induced Parkinson's Disease Model

This protocol describes the subacute administration of MPTP to induce dopaminergic neurodegeneration.[3][7]

-

Reagents & Materials:

-

MPTP hydrochloride (Handle with extreme caution in a certified chemical fume hood)

-

Sterile 0.9% saline

-

Appropriate personal protective equipment (PPE)

-

Male C57BL/6 mice (8-10 weeks old)

-

-

Procedure:

-

Prepare a 2.5 mg/mL solution of MPTP in sterile saline.

-

Inject mice intraperitoneally (i.p.) with MPTP at a dose of 25 mg/kg once daily for five consecutive days.

-

The control group receives daily i.p. injections of saline.

-

Monitor animals closely for any adverse reactions. Neurodegeneration and behavioral deficits typically manifest 7-14 days after the final injection.

-

Behavioral Analysis: Rotarod Test

The Rotarod test is used to assess motor coordination and balance.[8][9][10]

-

Equipment:

-

Accelerating Rotarod apparatus for mice

-

-

Procedure:

-

Acclimatization: For 2-3 days prior to testing, train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes each day.[8]

-

Testing:

-

Place the mouse on the rod, which is set to accelerate from 4 to 40 RPM over a 300-second period.[8][9]

-

Record the latency to fall from the rod.

-

If a mouse clings to the rod and completes a full passive rotation, this also ends the trial.[9]

-

Perform three trials per mouse with a 15-minute inter-trial interval.[9]

-

The average latency to fall across the three trials is used for analysis.

-

-

Post-mortem Tissue Analysis

This protocol quantifies the survival of dopaminergic neurons in the substantia nigra.[11][12]

-

Procedure:

-

Deeply anesthetize mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brain and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

-

Cut 30-40 µm coronal sections through the substantia nigra using a cryostat.[13]

-

Staining:

-

Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour.[11]

-

Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH).

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

-

Quantification:

-

Capture images of the SNc using a fluorescence microscope.

-

Count the number of TH-positive neurons using stereological methods (e.g., the optical fractionator method) to obtain an unbiased estimate of cell number.

-

-

This protocol measures the levels of dopamine and its metabolites in the striatum.[14][15][16]

-

Procedure:

-

Rapidly dissect the striatum from fresh, non-perfused brains on an ice-cold plate.

-

Weigh the tissue and homogenize it in a perchloric acid solution.[17]

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.[15]

-

Filter the supernatant.[15]

-

Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector.[16]

-

Separate dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) using a reverse-phase C18 column.[16]

-

Quantify the concentrations by comparing peak areas to those of a standard curve. Results are typically expressed as ng/mg of tissue.

-

Data Presentation

The following tables present representative data from a study evaluating NeuroStat (10 mg/kg) in the MPTP mouse model.

Table 1: Behavioral Assessment - Rotarod Performance

| Group | N | Latency to Fall (seconds) |

|---|---|---|

| Saline + Vehicle | 10 | 245.5 ± 15.2 |

| MPTP + Vehicle | 10 | 110.8 ± 12.5* |

| MPTP + NeuroStat (10 mg/kg) | 10 | 195.3 ± 14.1# |

*Data are presented as Mean ± SEM. p<0.01 vs. Saline + Vehicle; #p<0.05 vs. MPTP + Vehicle.

Table 2: Neurochemical Analysis - Striatal Neurotransmitter Levels

| Group | N | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |

|---|---|---|---|---|

| Saline + Vehicle | 8 | 12.4 ± 0.8 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| MPTP + Vehicle | 8 | 3.1 ± 0.5* | 0.9 ± 0.2* | 0.8 ± 0.1* |

| MPTP + NeuroStat (10 mg/kg) | 8 | 8.9 ± 0.7# | 1.7 ± 0.2# | 1.3 ± 0.2# |

*Data are presented as Mean ± SEM. p<0.01 vs. Saline + Vehicle; #p<0.05 vs. MPTP + Vehicle.

Table 3: Histological Analysis - TH-Positive Neuron Count in Substantia Nigra

| Group | N | Unbiased Stereological Cell Count (x10³) | % Protection |

|---|---|---|---|

| Saline + Vehicle | 8 | 10.2 ± 0.5 | - |

| MPTP + Vehicle | 8 | 4.3 ± 0.4* | - |

| MPTP + NeuroStat (10 mg/kg) | 8 | 8.1 ± 0.6# | 63.2% |

*Data are presented as Mean ± SEM. p<0.01 vs. Saline + Vehicle; #p<0.05 vs. MPTP + Vehicle.

References

- 1. Scientists Discover Key Cellular Mechanism Underlying Parkinson’s Disease - News Center [news.feinberg.northwestern.edu]

- 2. Parkinson's disease: mechanisms and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Rotarod-Test for Mice [protocols.io]

- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 13. Frontiers | Paraquat Toxicogenetics: Strain-Related Reduction of Tyrosine Hydroxylase Staining in Substantia Nigra in Mice [frontiersin.org]

- 14. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Striatal dopamine measurement through HPLC [protocols.io]

- 16. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing [Compound X] Concentration for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of an optimal concentration range for a test compound is a foundational step in any in vitro assay.[1] An ideal concentration elicits a clear, reproducible biological response that is relevant to the compound's mechanism of action, without inducing non-specific effects or cytotoxicity, unless cytotoxicity is the intended endpoint.[1] This document provides a set of detailed protocols and application notes for systematically determining and optimizing the concentration of a novel investigational compound, referred to as [Compound X], for various in vitro applications. The principles and methodologies described herein are broadly applicable to a wide range of small molecules and experimental systems.

Key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are crucial for quantifying a compound's potency.[2] IC50 is a measure of how much of a substance is needed to inhibit a specific biological process by 50% in vitro, while EC50 represents the concentration required to obtain 50% of the maximum effect.[2] Accurate determination of these values relies on well-designed dose-response experiments.

Initial Considerations

Before beginning experimental work, several factors regarding [Compound X] must be considered:

-

Solubility: The solubility of [Compound X] in aqueous media is a critical parameter. A suitable solvent, most commonly dimethyl sulfoxide (DMSO), should be identified.[3] The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.[4]

-

Stability: The stability of [Compound X] in the chosen solvent and culture medium under experimental conditions (e.g., 37°C, 5% CO2) should be known or determined to ensure consistent compound activity throughout the assay.[5]

-

Literature Review: If [Compound X] has known structural analogs, their effective concentrations in similar assays can provide a valuable starting point for dose-range finding studies.[5]

Experimental Protocols

The optimization of [Compound X] concentration is a stepwise process, beginning with a broad dose-range finding study, followed by a more detailed dose-response analysis to determine key pharmacological parameters.

This initial experiment aims to identify a broad, effective concentration range for [Compound X] and to assess its general cytotoxicity. A common approach is to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity, is a widely used method for this purpose.[7]

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

[Compound X] stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][8] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of [Compound X] in culture medium from the stock solution. A common starting point is a wide range from 100 µM to 1 nM, with 3-fold or 10-fold dilutions.[1][9]

-

Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.[1]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of [Compound X].

-

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism of action of [Compound X].[1]

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.[1]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

-

Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

-

Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

Once a non-toxic concentration range has been established, a more focused experiment can be performed to determine the IC50 of [Compound X] against its specific molecular target, such as an enzyme.[11]

Materials:

-

Purified enzyme

-

Enzyme substrate

-

Assay buffer

-

[Compound X] stock solution

-

96-well plate (e.g., black or white for fluorescence/luminescence-based assays)

-

Detection reagents

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of [Compound X] in the assay buffer. The concentration range should be narrower and centered around the estimated IC50 from preliminary studies or literature on similar compounds. A 2- or 3-fold dilution series is common.[1]

-

Assay Setup:

-

Add the diluted [Compound X] or vehicle control to the wells of the 96-well plate.

-

Add the enzyme to the wells and incubate for a pre-determined time to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a time sufficient to obtain a measurable signal in the control wells.

-

Signal Detection: Stop the reaction (if necessary) and add the detection reagents according to the assay kit instructions.

-

Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

-

Data Analysis:

-

Normalize the data to the response of the positive control (100% activity, no inhibitor) and the negative control (0% activity, background).

-

Plot the percentage of inhibition against the log of the [Compound X] concentration.[12]

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[13]

-

For compounds that act as agonists or antagonists at a cell surface receptor, a functional assay is used to determine the EC50. This protocol provides a general framework for a competitive receptor binding assay.[14]

Materials:

-

Cells expressing the target receptor

-

Radiolabeled ligand specific for the receptor

-

Assay buffer

-

[Compound X] stock solution

-

Filtration apparatus or scintillation proximity assay (SPA) beads

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of [Compound X] in the assay buffer.

-

Assay Setup:

-

In each tube or well, combine the cells, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of [Compound X].[2]

-

Include controls for total binding (radioligand and cells only) and non-specific binding (radioligand, cells, and a high concentration of an unlabeled known ligand).

-

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Filtration: Rapidly filter the mixture through a glass fiber filter to trap the cells with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

SPA: If using SPA beads, the radiolabeled ligand bound to the receptor on the cell membrane, which is in proximity to the bead, will generate a signal.

-

-

Data Acquisition: Measure the radioactivity of the filters or the signal from the SPA beads using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of [Compound X] by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the [Compound X] concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the EC50 value.

-

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Cytotoxicity of [Compound X] on Various Cell Lines (MTT Assay, 48h Treatment)

| Cell Line | [Compound X] Concentration (µM) | % Viability (Mean ± SD) |

| HeLa | 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98 ± 4.8 | |

| 10 | 85 ± 6.1 | |

| 50 | 45 ± 5.5 | |

| 100 | 22 ± 3.9 | |

| A549 | 0 (Vehicle) | 100 ± 4.7 |

| 1 | 99 ± 5.1 | |

| 10 | 92 ± 4.9 | |

| 50 | 68 ± 6.3 | |

| 100 | 41 ± 5.8 |

Table 2: Potency of [Compound X] in Target-Specific and Functional Assays

| Assay Type | Target | Cell Line / System | Parameter | Value (nM) |

| Enzyme Inhibition | Kinase Y | Purified Enzyme | IC50 | 85 |

| Receptor Binding | GPCR Z | HEK293 | EC50 | 120 |

| cAMP Accumulation | GPCR Z | HEK293 | EC50 | 150 |

Visualization of Workflows and Pathways

Diagrams are provided to illustrate key processes and concepts related to the optimization of [Compound X] concentration.

Caption: Experimental workflow for optimizing [Compound X] concentration.

Caption: A generic kinase signaling pathway potentially modulated by [Compound X].

Caption: Decision tree for selecting the optimal concentration of [Compound X].

References

- 1. benchchem.com [benchchem.com]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. courses.edx.org [courses.edx.org]

- 12. youtube.com [youtube.com]

- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 14. Receptor-Ligand Binding Assays [labome.com]

Application Note: Quantification of [Compound X] in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [Compound X] in human plasma. The described protocol is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This document provides detailed experimental protocols, validation data, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction

[Compound X] is a [briefly describe the compound class and its therapeutic relevance]. Accurate and reliable quantification of [Compound X] in plasma is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing dosage regimens. This LC-MS/MS method offers high selectivity, sensitivity, and throughput for the routine analysis of [Compound X] in a biological matrix.

Pharmacokinetic Pathway of [Compound X]

The pharmacokinetic profile of [Compound X] involves several key steps including absorption, distribution, metabolism, and excretion. Understanding these processes is essential for interpreting quantitative data. [Compound X] is primarily absorbed in the small intestine and distributed to various tissues. It is not significantly metabolized and is predominantly excreted unchanged in the urine.[1][2] The transport of [Compound X] across cellular membranes is facilitated by various organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins.[1]

Experimental Protocols

Materials and Reagents

-

[Compound X] reference standard (purity >99%)

-

[Compound X]-d6 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (K2EDTA)

-

Ultrapure water

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of [Compound X] and [Compound X]-d6 by dissolving the appropriate amount in methanol.

-

Working Solutions: Prepare serial dilutions of the [Compound X] stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.[3]

-

Internal Standard (IS) Working Solution: Dilute the [Compound X]-d6 stock solution with acetonitrile to a final concentration of 250 ng/mL.[3]

Sample Preparation (Protein Precipitation)